molecular formula C16H9ClFN5O B214866 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

Cat. No. B214866
M. Wt: 341.72 g/mol
InChI Key: QDBIISRJQUAMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetrazole, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole binds to the benzodiazepine site of GABA-A receptors containing the α5 subunit, leading to an increase in the activity of these receptors. This results in an enhancement of GABAergic neurotransmission, which in turn leads to an inhibition of neuronal excitability. The enhancement of GABAergic neurotransmission has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. The compound has also been found to have anxiolytic and sedative effects. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has several advantages for lab experiments. The compound has a high affinity for the α5 subunit of GABA-A receptors, which makes it a potent modulator of these receptors. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has also been shown to be selective for the α5 subunit, with no significant activity on other subunits of GABA-A receptors. However, one limitation of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole. One area of interest is the potential therapeutic applications of the compound in neurological disorders. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has shown promising results in animal models of Alzheimer's disease and schizophrenia, and further studies are needed to evaluate its efficacy in humans. Another area of interest is the development of more soluble analogs of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole, which would improve its pharmacokinetic properties and make it easier to administer in animal studies. Finally, the mechanism of action of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole on GABA-A receptors containing the α5 subunit is not fully understood, and further studies are needed to elucidate the molecular basis of its activity.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The oxime is then reacted with 2-fluorophenylacetic acid to form the corresponding amide. The amide is further reacted with sodium azide and copper (I) iodide to form the tetrazole ring. Finally, the isoxazole ring is introduced through a reaction with hydroxylamine hydrochloride and acetic anhydride.

Scientific Research Applications

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. The compound has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole has been shown to enhance the activity of GABA-A receptors containing the α5 subunit, which are predominantly expressed in the hippocampus, a brain region involved in learning and memory.

properties

Product Name

1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole

Molecular Formula

C16H9ClFN5O

Molecular Weight

341.72 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)tetrazol-5-yl]-5-(2-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C16H9ClFN5O/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)13-9-19-24-15(13)12-3-1-2-4-14(12)18/h1-9H

InChI Key

QDBIISRJQUAMFO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NO2)C3=NN=NN3C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.